molecular formula C19H21N3O2 B2846281 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(o-tolyl)urea CAS No. 922874-67-7

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(o-tolyl)urea

Cat. No.: B2846281
CAS No.: 922874-67-7
M. Wt: 323.396
InChI Key: IJDYDEDPVZHQHX-UHFFFAOYSA-N
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Description

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(o-tolyl)urea is an indole derivative with distinctive features that make it a subject of interest in various scientific research fields

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(o-tolyl)urea can be synthesized through multiple synthetic routes, often involving the reaction of indole derivatives with urea analogs. The key steps in the preparation typically include:

  • Preparation of the indole derivative with a 2-methoxyethyl group.

  • Reaction of the indole derivative with an o-tolyl isocyanate under suitable conditions to form the urea compound.

Industrial Production Methods

On an industrial scale, the production of this compound might employ optimized catalytic processes to ensure high yields and purity. Industrial methods may include continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(o-tolyl)urea undergoes various chemical reactions such as:

  • Oxidation: Leading to the formation of hydroxylated products.

  • Reduction: Producing amines or simpler alkyl derivatives.

  • Substitution: Nucleophilic or electrophilic substitutions at the indole or o-tolyl moiety.

Common Reagents and Conditions

  • Oxidation: Reagents like potassium permanganate, hydrogen peroxide, or m-chloroperbenzoic acid.

  • Reduction: Catalysts such as palladium on carbon (Pd/C), sodium borohydride, or lithium aluminum hydride.

  • Substitution: Various nucleophiles or electrophiles under controlled conditions.

Major Products

  • Oxidation: Formation of alcohols or ketones.

  • Reduction: Amines or reduced aromatic compounds.

  • Substitution: Diverse substituted indole or tolyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(o-tolyl)urea serves as a valuable intermediate for the synthesis of more complex organic molecules. Its ability to undergo various reactions makes it a versatile building block in organic synthesis.

Biology

Biologically, this compound has potential implications in drug design and development due to its structural resemblance to biologically active molecules. It could be investigated for its interactions with enzymes and receptors.

Medicine

In medicine, research into this compound focuses on its potential therapeutic applications. It could be a lead compound for developing new drugs targeting specific biological pathways.

Industry

In industry, this compound might find applications in the production of advanced materials or as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(o-tolyl)urea involves its interaction with molecular targets such as enzymes or receptors. Its indole moiety allows it to fit into specific binding sites, potentially modulating the activity of target proteins or enzymes. This interaction can lead to various biological effects, depending on the molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(p-tolyl)urea

  • 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(m-tolyl)urea

  • 1-(1-(2-ethoxyethyl)-1H-indol-3-yl)-3-(o-tolyl)urea

Uniqueness

Compared to these similar compounds, 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(o-tolyl)urea stands out due to its specific substitution pattern, which can significantly influence its reactivity and interaction with biological targets. Its unique chemical properties can lead to distinctive applications in scientific research and industry.

This article delves into the intricate details of this compound, highlighting its potential and versatility across various fields of study. What's your next curious adventure?

Properties

IUPAC Name

1-[1-(2-methoxyethyl)indol-3-yl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-14-7-3-5-9-16(14)20-19(23)21-17-13-22(11-12-24-2)18-10-6-4-8-15(17)18/h3-10,13H,11-12H2,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDYDEDPVZHQHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=CN(C3=CC=CC=C32)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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